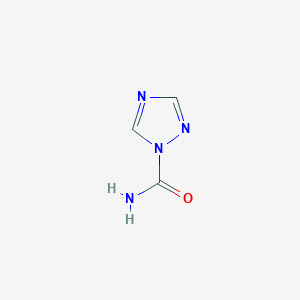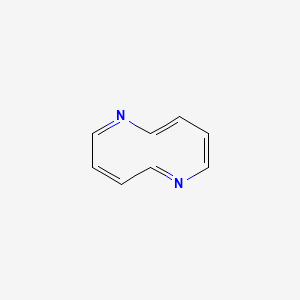
1,6-Diazecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazecine is a heterocyclic compound characterized by a ten-membered ring containing two nitrogen atoms. This compound is notable for its unique structural properties, which include helical chirality and expanded conjugation. These features make it an interesting subject for research in various fields, including chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diazecine can be synthesized through several methods. One common approach involves the twofold N-allylation of a precursor, followed by ring-closing metathesis (RCM). For example, a protected 2,2′-diamino-1,1′-binaphthyl precursor can be bridged with trans-1,4-dibromo-2-butene, followed by deprotection to yield cis- and trans-dihydro-1,6-diazecines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6-Diazecine has several scientific research applications, including:
Chemistry: Used as a chiral unit to build circularly polarized luminescence (CPL) active materials.
Medicine: Investigated for its potential use in drug development and as a molecular scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,6-Diazecine involves its ability to interact with various molecular targets through its nitrogen atoms and conjugated system. These interactions can lead to changes in molecular conformation and electronic properties, which are crucial for its applications in materials science and potential therapeutic uses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]-1H,7H-diimidazo[c,h][1,6]diazecine
- 5,11-Diisopropyl-2,8-dimethyl-1H,7H-diimidazo[c,h][1,6]diazecine
Uniqueness
1,6-Diazecine is unique due to its helical chirality and expanded conjugation, which are not commonly found in similar compounds. These properties make it particularly valuable for applications requiring chiral and conjugated systems, such as in the development of CPL-active materials and advanced electronic devices .
Propiedades
Número CAS |
294-13-3 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1,6-diazecine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-8-4-3-7-9-5-1/h1-8H |
Clave InChI |
VVCZBEXRYPRWKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=CC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


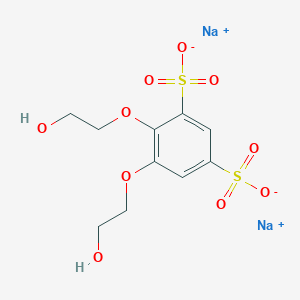
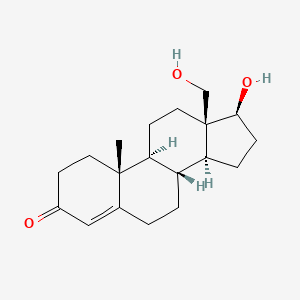
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
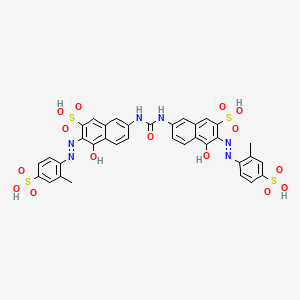
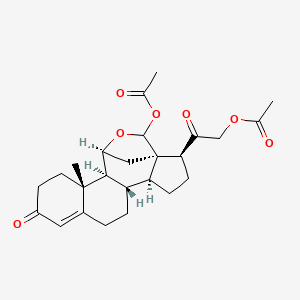
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)

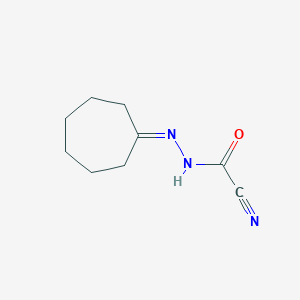
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
